



# **Application Notes and Protocols for "Augustine"** as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

"Augustine" refers to a class of novel, selective Histone Deacetylase 6 (HDAC6) inhibitors developed by Augustine Therapeutics.[1][2][3][4] The lead candidate, AGT-100216, is a peripherally-restricted, orally bioavailable small molecule currently in Phase I clinical trials for the treatment of Charcot-Marie-Tooth (CMT) disease.[5][6][7][8] This document provides a detailed overview of the therapeutic potential of Augustine compounds, their mechanism of action, and protocols for preclinical evaluation.

### **Therapeutic Rationale**

CMT is a group of inherited peripheral neuropathies characterized by the progressive degeneration of motor and sensory nerve axons.[9][10] A key pathological feature in several forms of CMT is the disruption of axonal transport, the process responsible for moving essential organelles, such as mitochondria, along the microtubules within neurons. This disruption is often linked to the decreased acetylation of  $\alpha$ -tubulin, a primary component of microtubules.

HDAC6 is a cytoplasmic enzyme that removes acetyl groups from  $\alpha$ -tubulin.[11][12] Increased HDAC6 activity, as implicated in some forms of CMT, leads to hypoacetylation of  $\alpha$ -tubulin, which in turn impairs axonal transport and contributes to neuronal dysfunction.[10][11] Augustine's selective HDAC6 inhibitors are designed to counteract this by preventing the



deacetylation of  $\alpha$ -tubulin, thereby restoring microtubule stability and proper axonal transport. [3][4]

### **Mechanism of Action**

The primary mechanism of action for Augustine's therapeutic agents is the selective inhibition of the deacetylase activity of HDAC6. This leads to an increase in the acetylation of its substrate,  $\alpha$ -tubulin, at the lysine 40 residue.[12] Acetylated  $\alpha$ -tubulin enhances the binding of motor proteins like kinesin-1 and dynein to microtubules, which facilitates the efficient transport of vital cargo, including mitochondria, along the axon.[12] By restoring this crucial cellular process, Augustine's HDAC6 inhibitors aim to alleviate the pathological phenotypes associated with CMT and other neurodegenerative diseases.

### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Proposed mechanism of action of Augustine HDAC6 inhibitors in CMT.

## **Preclinical Data Summary**

While specific quantitative data for AGT-100216 is proprietary, the following tables represent typical data that would be generated during the preclinical evaluation of a selective HDAC6 inhibitor.

## **Table 1: In Vitro Activity**



| Compound                     | Target   | IC50 (nM) | Selectivity vs.<br>other HDACs |
|------------------------------|----------|-----------|--------------------------------|
| AGT-100216<br>(Illustrative) | HDAC6    | 1 - 10    | >1000-fold vs.<br>HDAC1, 2, 3  |
| Control Compound A           | HDAC6    | 50        | >200-fold vs. HDAC1,<br>2, 3   |
| Control Compound B           | Pan-HDAC | 25        | <10-fold vs. other<br>HDACs    |

**Table 2: Preclinical Efficacy in CMT Mouse Model** 

(Illustrative)

| Treatment Group           | Motor Function Improvement (%) | Nerve Conduction<br>Velocity (m/s) | Acetylated α-<br>Tubulin Levels<br>(fold change) |
|---------------------------|--------------------------------|------------------------------------|--------------------------------------------------|
| Vehicle Control           | 0                              | 25 ± 3                             | 1.0                                              |
| AGT-100216 (Low<br>Dose)  | 20 ± 5                         | 30 ± 4                             | 2.5 ± 0.5                                        |
| AGT-100216 (High<br>Dose) | 45 ± 8                         | 38 ± 5                             | 4.0 ± 0.8                                        |

## **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the therapeutic potential of Augustine compounds.

## **Protocol 1: HDAC6 Enzymatic Assay**

Objective: To determine the in vitro potency (IC50) of test compounds against human recombinant HDAC6.

Materials:



- Recombinant human HDAC6 enzyme
- Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (with Trichostatin A to stop the reaction and a protease to cleave the deacetylated product)
- Test compounds (dissolved in DMSO)
- 384-well black plates
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add 5 μL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10  $\mu$ L of HDAC6 enzyme solution to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 10 μL of the fluorogenic substrate.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 25 μL of developer solution.
- Incubate for an additional 15 minutes at room temperature.
- Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.



## **Experimental Workflow: In Vitro HDAC6 Inhibition Assay**



Click to download full resolution via product page



Caption: Workflow for determining the in vitro IC50 of HDAC6 inhibitors.

### Protocol 2: Western Blot for Acetylated α-Tubulin

Objective: To assess the target engagement of test compounds by measuring the levels of acetylated  $\alpha$ -tubulin in cultured cells or tissue samples.

#### Materials:

- Primary neuronal cultures or tissue lysates from treated animals
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetylated α-tubulin, anti-total α-tubulin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Treat primary neuronal cultures with test compounds for a specified time (e.g., 24 hours). For animal studies, collect relevant tissues (e.g., sciatic nerve) after the treatment period.
- Lyse cells or homogenize tissues in lysis buffer.
- Determine protein concentration using a BCA assay.



- Denature protein lysates by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Acquire images using a suitable imaging system.
- Quantify band intensities and normalize the level of acetylated  $\alpha$ -tubulin to total  $\alpha$ -tubulin.

### **Protocol 3: Axonal Transport Assay in Primary Neurons**

Objective: To evaluate the effect of test compounds on the axonal transport of mitochondria in primary neurons.

#### Materials:

- Primary dorsal root ganglion (DRG) neuron cultures
- MitoTracker Red CMXRos
- Live-cell imaging microscope with environmental control (37°C, 5% CO2)
- Image analysis software

#### Procedure:

- Culture DRG neurons on glass-bottom dishes.
- Treat neurons with test compounds or vehicle for 24 hours.
- Label mitochondria by incubating the cells with MitoTracker Red CMXRos for 30 minutes.



- Wash the cells with fresh culture medium.
- Mount the dish on the live-cell imaging microscope.
- Acquire time-lapse images of mitochondrial movement in axons (e.g., one frame every 2 seconds for 5 minutes).
- Generate kymographs from the time-lapse videos.
- Analyze the kymographs to quantify the number, velocity, and directionality of moving mitochondria.

## **Logical Relationship of Experimental Assays**



Click to download full resolution via product page

Caption: Logical progression of preclinical assays for Augustine compounds.

### Conclusion



The selective inhibition of HDAC6 by Augustine's therapeutic agents, such as AGT-100216, represents a promising strategy for the treatment of Charcot-Marie-Tooth disease and potentially other neurodegenerative disorders. The provided protocols outline key experiments for the preclinical evaluation of these compounds, focusing on their mechanism of action and therapeutic potential. Further research and clinical development will be crucial in determining the ultimate efficacy and safety of this novel class of therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Augustine Therapeutics BIO International Convention 2025 [convention.bio.org]
- 2. eu-startups.com [eu-startups.com]
- 3. Augustine Therapeutics Secures EUR 17 Million in Series A to Advance Neurological Drug Development [synapse.patsnap.com]
- 4. life-sciences-france.com [life-sciences-france.com]
- 5. Augustine Theraputics [augustinetx.com]
- 6. Augustine begins dosing in Phase I trial of CMT disease therapy [clinicaltrialsarena.com]
- 7. biopharmaboardroom.com [biopharmaboardroom.com]
- 8. cmtrf.org [cmtrf.org]
- 9. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot-Marie-Tooth Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grantome.com [grantome.com]
- 11. HDAC6 is a therapeutic target in mutant GARS-induced Charcot-Marie-Tooth disease -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for "Augustine" as a Potential Therapeutic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563228#augustine-as-a-potential-therapeutic-agent]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com